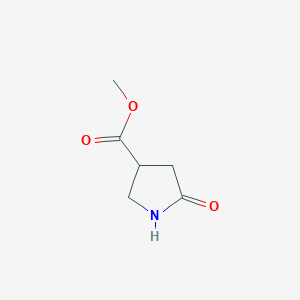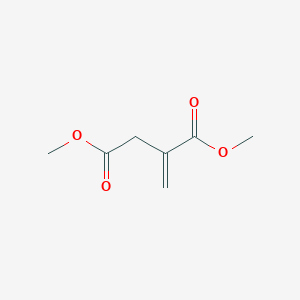
4'-乙酰苯乙酮
描述
Synthesis Analysis
4'-Ethylacetophenone can be synthesized through various chemical pathways. One notable method involves the Suzuki cross-coupling reaction, as demonstrated in the synthesis of 4-(2',4'-difluorophenyl)acetophenone from 2',4'-difluorophenylboronic acid and 4-bromoacetophenone, mediated by a ligand-free Pd(II) complex, resulting in a yield of 98.7% (Deng Ji-hua, 2008). Another approach for synthesizing 4-aminoacetophenone derivatives involves Williamson etherification, Smiles rearrangement, and hydrolysis reactions, achieving a yield of 52.1% (H. Chun, 2013).
Molecular Structure Analysis
The molecular structure of 4'-Ethylacetophenone and its derivatives has been characterized using techniques such as X-ray diffractometry and NMR spectroscopy. These studies reveal intricate details about their crystal structure, including supramolecular architecture and hydrogen bonding networks. For instance, the structure of unsymmetrical azine derivatives of 4-aminoacetophenone demonstrates novel L-type arene-arene contacts and an absence of inter-water hydrogen bonding in extremely low-density water layers (M. Lewis, C. Barnes, R. Glaser, 1998).
Chemical Reactions and Properties
4'-Ethylacetophenone participates in a variety of chemical reactions, demonstrating its versatility as a synthetic intermediate. Its reactivity has been explored in the context of synthesizing complex molecules, such as Schiff base ligands and their coordination compounds with nickel(II), which have been characterized using various techniques, including cyclic voltammetry to investigate redox behavior (A. Ourari, Yasmina Ouennoughi, D. Aggoun, M. Mubarak, Erick M. Pasciak, D. Peters, 2014).
Physical Properties Analysis
The physical properties of 4'-Ethylacetophenone derivatives, such as solubility, melting point, and boiling point, can be influenced by their molecular structure. The polymorphism of 4'-hydroxyacetophenone has been studied through molecular dynamics simulations, highlighting how different polymorphs exhibit varying lattice energetics and densities, which could affect their physical properties and applications (Carlos E. S. Bernardes, M. E. M. da Piedade, J. C. Canongia Lopes, 2012).
Chemical Properties Analysis
The chemical properties of 4'-Ethylacetophenone, such as its reactivity with other compounds, have been extensively researched. Studies have explored its potential as a syntheton in asymmetric synthesis, demonstrating its utility in creating optically active compounds with high fluorescence quantum yields, which could have applications in various fields, including material science and biology (Jiansheng Tang, J. Verkade, 1996).
科学研究应用
生物学和化感作用
苯乙酮,一种简单的酮,及其衍生物如 4'-乙酰苯乙酮,被发现对生命科学具有特殊的多用途作用 . 这些化合物参与了与各种微生物的多种相互作用 . 它们被认为是次生代谢产物,这些产物对生命而言并非必需,但有助于物种生存的适应性 .
药物研发
简单的、天然的和合成取代的苯乙酮可以是药物研发中的理想模型或原型 . 例如,羟基苯乙酮,如丹皮酚 (2-羟基-4-甲氧基苯乙酮,PA) 和 阿朴西宁 (AP),也称为 香草乙酮 (4-羟基-3-甲氧基苯乙酮),被用于药物研发 .
化学创新实验
羰基化合物的α-溴化反应,如 4'-乙酰苯乙酮,是有机化学领域的重要课题 . 该反应已被用于本科有机化学实验,以强化学生在化学实验方面的基本技能 .
有机合成
羰基化合物的溴化反应是有机化学的重要方面 . 从溴苯乙酮衍生的α-溴化产物是有机合成中的重要中间体,在医药、农药和其他化学品的生产中有着广泛的应用 .
热化学
安全和危害
4’-Ethylacetophenone is a combustible liquid . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound . It should be stored in a well-ventilated place and kept away from heat, sparks, and flame .
作用机制
Target of Action
4’-Ethylacetophenone primarily targets olfactory receptors in insects. It has been identified as an attractive component in various plant extracts, eliciting positive behavioral responses in certain insect species . These olfactory receptors play a crucial role in the sensory perception of insects, guiding behaviors such as feeding and mating.
Mode of Action
The interaction of 4’-Ethylacetophenone with olfactory receptors involves binding to these receptors, which triggers a signal transduction pathway. This binding results in the activation of sensory neurons, leading to behavioral changes in the insects, such as attraction or repulsion . The exact molecular interactions and conformational changes in the receptors upon binding are still under investigation.
Biochemical Pathways
The primary biochemical pathway affected by 4’-Ethylacetophenone is the olfactory signal transduction pathway. Upon binding to the olfactory receptors, a cascade of intracellular events is initiated, involving G-protein coupled receptors (GPCRs), which activate adenylate cyclase. This leads to an increase in cyclic AMP (cAMP) levels, opening ion channels and resulting in neuronal depolarization and signal transmission to the brain . The downstream effects include altered insect behavior, such as attraction to the source of the compound.
Pharmacokinetics
Its metabolism may involve oxidation and conjugation reactions, leading to the formation of more water-soluble metabolites that are excreted via the renal or hepatic pathways .
Result of Action
At the molecular level, the binding of 4’-Ethylacetophenone to olfactory receptors results in the activation of sensory neurons. At the cellular level, this leads to changes in neuronal activity and signal transmission to the brain, ultimately influencing insect behavior. The compound’s action can result in either attraction or repulsion, depending on the insect species and the context of exposure .
Action Environment
Environmental factors such as temperature, humidity, and the presence of other volatile compounds can influence the efficacy and stability of 4’-Ethylacetophenone. Higher temperatures may increase its volatility, enhancing its dispersal and detection by insects. Conversely, high humidity levels could potentially reduce its volatility. Additionally, the presence of other volatile organic compounds in the environment may compete for binding to olfactory receptors, potentially modulating the behavioral response of insects .
: MDPI : Sigma-Aldrich
生化分析
Biochemical Properties
4’-Ethylacetophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with various biomolecules, including enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between 4’-Ethylacetophenone and cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other cellular components .
Cellular Effects
4’-Ethylacetophenone has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, 4’-Ethylacetophenone can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 4’-Ethylacetophenone involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction. For example, 4’-Ethylacetophenone can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Conversely, it can also activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Ethylacetophenone can change over time due to its stability and degradation. Studies have shown that 4’-Ethylacetophenone is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term exposure to 4’-Ethylacetophenone has been associated with changes in cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 4’-Ethylacetophenone vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse effects. Studies have shown that high doses of 4’-Ethylacetophenone can cause liver and kidney damage in animal models, indicating a threshold effect beyond which the compound becomes toxic .
Metabolic Pathways
4’-Ethylacetophenone is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It can undergo oxidation and reduction reactions, leading to the formation of metabolites that may have different biological activities. The interaction of 4’-Ethylacetophenone with metabolic enzymes can also affect the levels of other metabolites, thereby influencing the overall metabolic flux within the cell .
Transport and Distribution
Within cells and tissues, 4’-Ethylacetophenone is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 4’-Ethylacetophenone can localize to various cellular compartments, including the cytoplasm and organelles .
Subcellular Localization
The subcellular localization of 4’-Ethylacetophenone can influence its activity and function. It has been observed to localize to specific compartments such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. The localization of 4’-Ethylacetophenone is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
属性
IUPAC Name |
1-(4-ethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODGRWCMFMEGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061326 | |
| Record name | p-Ethylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937-30-4 | |
| Record name | 4′-Ethylacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Ethylacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Ethylacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6768 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(4-ethylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Ethylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethylacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-ETHYLACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSA7B53YDO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4'-Ethylacetophenone in insect-plant interactions?
A1: 4'-Ethylacetophenone acts as a semiochemical, playing a significant role in insect-plant interactions. Research has shown that it is a volatile organic compound (VOC) released by plants infested with aphids, such as Aphis gossypii on green pepper plants []. This volatile acts as an attractant for beneficial insects, specifically the lacewing Chrysopa cognata, which preys on the aphids [, ].
Q2: How does 4'-Ethylacetophenone contribute to the attraction of Chrysopa cognata to aphid-infested plants?
A2: Studies using gas chromatography-electroantennographic detection (GC-EAD) confirmed that the antennae of female Chrysopa cognata exhibit a strong response to volatiles collected from aphid-infested green pepper plants, including 4'-Ethylacetophenone [, ]. Behavioral assays demonstrated that the presence of 4'-Ethylacetophenone, along with another identified volatile 3-ethylbenzaldehyde, significantly enhanced the attractiveness of the known Chrysopa cognata attractant, nepetalactol [, ]. This suggests a synergistic effect of these aphid-induced plant volatiles in attracting the lacewings to the infested plants for prey location.
Q3: Has 4'-Ethylacetophenone been identified in other insect-related chemical communication systems?
A3: Yes, 4'-Ethylacetophenone was detected in the foot odor of individuals found to be highly attractive to the malaria mosquito, Anopheles gambiae []. Interestingly, while other compounds in the foot odor blend acted as attractants, subtractive assays revealed that the presence of 4'-Ethylacetophenone actually reduced mosquito attraction []. This suggests a potential role for this compound as a repellent against Anopheles gambiae.
Q4: What is the molecular formula and weight of 4'-Ethylacetophenone?
A4: The molecular formula of 4'-Ethylacetophenone is C10H12O, and its molecular weight is 148.20 g/mol.
Q5: Can you describe the structure of 4'-Ethylacetophenone?
A5: 4'-Ethylacetophenone consists of an acetophenone core structure, which is a benzene ring (C6H5) attached to an acetyl group (COCH3). In 4'-Ethylacetophenone, an ethyl group (C2H5) is attached to the benzene ring at the para position (4') relative to the acetyl group.
Q6: Are there any studies on the catalytic properties of 4'-Ethylacetophenone?
A6: While 4'-Ethylacetophenone itself might not be a catalyst, its reactivity as a substrate in catalytic hydrogenation reactions has been studied []. This research focused on understanding how the size of reactants, including 4'-Ethylacetophenone, and solvents affects catalytic activity within the mesopores of nickel catalysts [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B57588.png)
![8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B57591.png)










